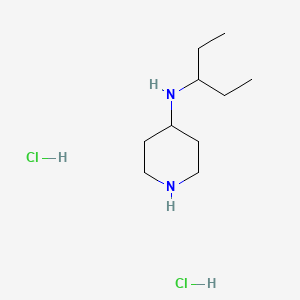![molecular formula C21H26N2O3S B2627002 4-tert-butyl-N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl]benzamide CAS No. 1005297-10-8](/img/structure/B2627002.png)
4-tert-butyl-N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-tert-butyl-N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl]benzamide, also known as DB844, is a novel compound that has shown potential as an antimicrobial agent. It belongs to the class of thiazolidinedione derivatives and has been synthesized using various methods.
Scientific Research Applications
Synthetic Phenolic Antioxidants and Environmental Concerns
Synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) are used in various industrial products to prevent oxidative reactions. Recent studies have explored their environmental occurrence, human exposure, and toxicity. These compounds, and potentially related ones like the specified benzamide, could have implications for environmental pollution and human health due to their persistence and potential toxicity. Research suggests the need for developing SPAs with lower toxicity and migration ability to reduce environmental impact (Runzeng Liu & S. Mabury, 2020).
DNA Minor Groove Binders
Compounds like Hoechst 33258, a synthetic dye, bind strongly to the minor groove of DNA, indicating the potential for similar compounds to act as molecular probes or therapeutic agents. This highlights the possibility of utilizing the structural features of compounds like "4-tert-butyl-N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl]benzamide" for specific interactions with DNA or as a basis for drug design (U. Issar & R. Kakkar, 2013).
Amyloid Imaging in Alzheimer's Disease
The development of amyloid imaging ligands for in vivo measurement of amyloid in Alzheimer's disease patients' brains showcases the role of synthetic compounds in medical diagnostics. Such research underscores the potential for compounds with specific binding properties to be applied in the diagnosis and understanding of neurodegenerative diseases (A. Nordberg, 2007).
Synthesis of N-Heterocycles via Sulfinimines
The application of chiral sulfinamides, like tert-butanesulfinamide, in the stereoselective synthesis of amines and N-heterocycles highlights the importance of specific chemical compounds in pharmaceutical synthesis. This area of research points to the potential for structurally complex compounds to serve as intermediates or catalysts in the synthesis of biologically active molecules (R. Philip et al., 2020).
Environmental Water Pollution and Endocrine Interference
The environmental impact of compounds like 4-tert-Octylphenol, which shares structural similarities with other synthetic compounds, indicates the significance of understanding the ecological and health-related effects of such chemicals. Research into the endocrine-interfering activity and the need for effective removal techniques emphasizes the broader context in which synthetic compounds must be evaluated for their safety and environmental compatibility (L. Olaniyan et al., 2020).
properties
IUPAC Name |
4-tert-butyl-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-6-11-18(23-12-5-13-27(23,25)26)14-19(15)22-20(24)16-7-9-17(10-8-16)21(2,3)4/h6-11,14H,5,12-13H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEWLRDNMQAXON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2626920.png)

![1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2626923.png)

![5-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2626925.png)
![Methyl 3-[(3-chloro-2,2-dimethylpropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B2626927.png)

![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2626930.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B2626934.png)
![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate](/img/structure/B2626935.png)


